molecular formula C19H17NO5 B11388015 N-(2,5-dimethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(2,5-dimethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11388015
M. Wt: 339.3 g/mol
InChI Key: JAYJOLNYBZPJRX-UHFFFAOYSA-N
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Description

This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of piperidine to form 2,5-dimethoxycinnamic acid. This intermediate is then cyclized using acetic anhydride to yield 7-methyl-4-oxo-4H-chromene-2-carboxylic acid. Finally, the carboxylic acid is converted to the desired carboxamide through reaction with an appropriate amine, such as 2,5-dimethoxyaniline, under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromene ring can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrochromenes and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can influence signal transduction pathways, leading to various biological responses.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its chromene core and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO5/c1-11-4-6-13-15(21)10-18(25-17(13)8-11)19(22)20-14-9-12(23-2)5-7-16(14)24-3/h4-10H,1-3H3,(H,20,22)

InChI Key

JAYJOLNYBZPJRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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